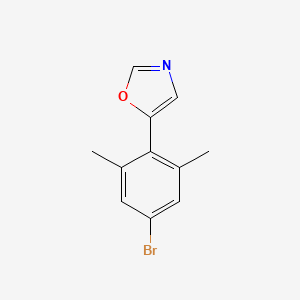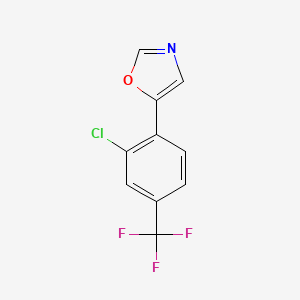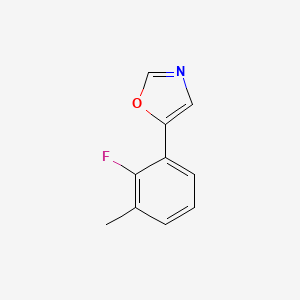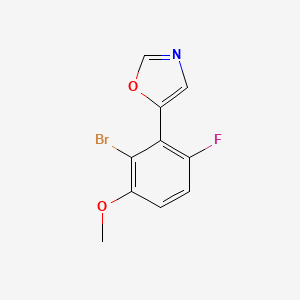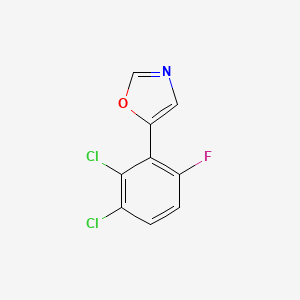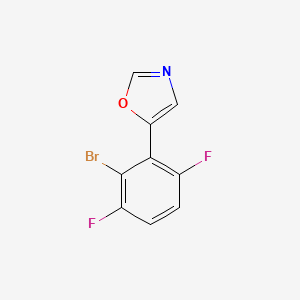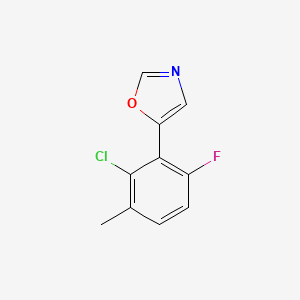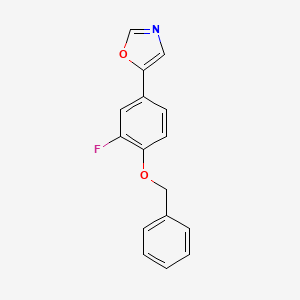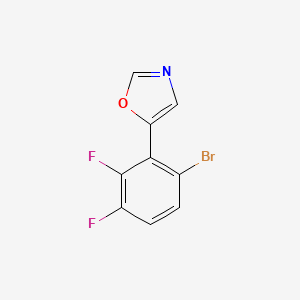
5-(6-bromo-2,3-difluorophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-bromo-2,3-difluorophenyl)oxazole is a chemical compound with the molecular formula C9H4BrF2NO . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrF2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.04 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
5-(6-bromo-2,3-difluorophenyl)oxazole has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, triazoles, and thiazoles. It has also been used as a building block for the synthesis of various biologically active compounds, such as antifungal agents and inhibitors of monoamine oxidase. In addition, this compound has been used as a starting material for the synthesis of various fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-(6-bromo-2,3-difluorophenyl)oxazole is not fully understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the compound. It can also increase the acidity of the compound, which can lead to the formation of various reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and yeasts. In addition, it has been shown to have antioxidant activity and to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(6-bromo-2,3-difluorophenyl)oxazole in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that the compound is highly toxic and should be handled with care.
Future Directions
The potential applications of 5-(6-bromo-2,3-difluorophenyl)oxazole are vast and there are many future directions that can be explored. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, there is potential for further research on its use as a starting material for the synthesis of various heterocyclic compounds and fluorescent dyes. Finally, there is potential for the development of new synthetic methods for the preparation of this compound.
Synthesis Methods
5-(6-bromo-2,3-difluorophenyl)oxazole can be synthesized by a two-step process. The first step involves the reaction of 2,3-difluorobenzaldehyde with bromine in an aqueous solution. This reaction results in the formation of 6-bromo-2,3-difluorobenzaldehyde. The second step involves the reaction of 6-bromo-2,3-difluorobenzaldehyde with ammonium acetate in acetic acid. This reaction yields this compound as the major product.
Safety and Hazards
The safety information available indicates that 5-(6-bromo-2,3-difluorophenyl)oxazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-(6-bromo-2,3-difluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVMNWDLPRZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

